Technical Guide: Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Technical Guide: Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Synthesis, Impurity Profiling, and Control in Factor Xa Inhibitor Manufacturing
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical process-related impurity and reference standard in the development of Rivaroxaban (Xarelto).[1][2] Its presence typically indicates specific side-reactions occurring during the activation of carboxylic acid intermediates via the ethyl chloroformate (mixed anhydride) method.
For drug development professionals, this compound serves two primary functions:
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Quality Control Marker: It acts as a sentinel for unreacted starting materials (4-(4-aminophenyl)morpholin-3-one) reacting with activating agents.
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Synthetic Intermediate: In specific protection-group strategies, it functions as a stable carbamate precursor to the morpholinone amine.
This guide details the mechanistic origin, synthesis of the reference standard, and analytical control strategies for this compound.
Part 1: Chemical Profile & Properties[3]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
| Common Name | Rivaroxaban Ethyl Carbamate Impurity |
| CAS Number | 1327778-39-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (Soluble), Methanol (Slightly soluble), Water (Insoluble) |
| Melting Point | 170–175 °C (Typical range for carbamate derivatives of this class) |
| Key Moiety | 3-Oxomorpholine ring (Pharmacophore) + Ethyl Carbamate (Impurity motif) |
Part 2: Mechanistic Origin (The "Why")
In the industrial synthesis of Rivaroxaban, the Mixed Anhydride Coupling strategy is a common route to form the amide bond between the thiophene carboxylic acid and the oxazolidinone amine. This method uses Ethyl Chloroformate (ECF) as an activator.
The Failure Mode: If the starting material 4-(4-aminophenyl)morpholin-3-one (Intermediate A) is not fully converted to the oxazolidinone intermediate (Intermediate B) or is carried over into the coupling stage, it competes for the Ethyl Chloroformate. The aliphatic amine of the oxazolidinone is the intended target, but the aniline nitrogen of the carryover starting material is highly nucleophilic.
Reaction:
Intermediate A (Aniline) + Ethyl Chloroformate
Visualization: Impurity Formation Pathway
Figure 1: Mechanistic pathway showing how the carryover of the aniline starting material leads to the formation of the ethyl carbamate impurity during mixed anhydride coupling.
Part 3: Synthesis of Reference Standard
To validate analytical methods (HPLC/UPLC), you must synthesize an authentic standard of this impurity. The following protocol ensures high purity (>99%) suitable for quantitative use.
Protocol: Direct N-Acylation
Objective: Selective formation of the carbamate from the aniline precursor.
Reagents:
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Precursor: 4-(4-aminophenyl)morpholin-3-one (1.0 eq)
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Reagent: Ethyl Chloroformate (1.2 eq)
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Base: Pyridine (2.0 eq) or Triethylamine (2.5 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Workflow:
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Preparation: Charge a 3-neck round bottom flask with 4-(4-aminophenyl)morpholin-3-one (5.0 g, 26 mmol) and anhydrous DCM (50 mL).
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Base Addition: Add Pyridine (4.2 mL, 52 mmol) while stirring. Cool the mixture to 0–5 °C using an ice bath.
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Acylation: Dropwise add Ethyl Chloroformate (3.0 mL, 31.2 mmol) over 20 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC.[3][4]
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Quench: Quench the reaction with Water (50 mL). Separate the organic layer.
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Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess pyridine, followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Heptane (1:2) or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
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Yield: Expected yield is 85–90%.
Part 4: Analytical Control Strategy
Detecting this impurity requires a method capable of separating the carbamate (non-polar) from the highly polar amine precursor and the API.
HPLC Method Parameters (Recommended)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 250 nm (Characteristic absorption of the phenyl-morpholinone system) |
| Gradient | T=0: 90% A; T=15: 40% A; T=20: 10% A; T=25: 90% A |
| Retention Logic | The Ethyl Carbamate is less polar than the amine precursor but more polar than the final Rivaroxaban API. It typically elutes in the middle region of the chromatogram. |
Mass Spectrometry (LC-MS) Identification
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Ionization: ESI Positive Mode (+ve)
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Parent Ion [M+H]⁺: 265.29 m/z
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Fragment Ions:
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219 m/z: Loss of ethanol (OEt group).
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192 m/z: Loss of the carbamate moiety (reversion to amine core).
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Visualization: Analytical Logic
Figure 2: Expected elution order in Reverse Phase HPLC, demonstrating the intermediate polarity of the carbamate impurity.
References
-
Pharmaffiliates . Ethyl (4-(3-oxomorpholino)phenyl)carbamate - Product Specification and CAS 1327778-39-1. Retrieved from [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
- Google Patents. Process for the preparation of rivaroxaban and intermediates formed in said process (US20140142303A1).
Sources
- 1. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Ethyl (4-(3-oxomorpholino)phenyl)carbamate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. US20140142303A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process - Google Patents [patents.google.com]
